5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a compound class recognized for its diverse biological activities. This specific compound features three fluorine atoms positioned at the 5th, 6th, and 7th carbon atoms of the isoquinoline ring. The incorporation of these fluorine atoms significantly alters the compound's chemical properties and enhances its biological activity, making it a subject of interest in various scientific fields.
The compound is cataloged under the Chemical Abstracts Service number 1343194-21-7 and can be sourced from chemical suppliers like BenchChem, which provides detailed descriptions and synthesis methods for such compounds.
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline belongs to the class of tetrahydroisoquinolines. These compounds are often studied for their pharmacological properties and potential therapeutic applications. The presence of fluorine atoms is known to enhance metabolic stability and bioactivity.
The synthesis of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of tetrahydroisoquinoline derivatives. Common methods include:
For industrial production, continuous flow fluorination techniques may be employed. This method allows for better control over reaction conditions and yields high-purity products efficiently.
The molecular structure of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline can be represented as follows:
The structural characteristics include:
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The biological effects of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline involve multiple mechanisms:
Research indicates that this compound's stability and degradation patterns significantly affect its biological activity over time in laboratory settings .
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline exhibits several notable physical properties:
Key chemical properties include:
Relevant data suggests that these properties contribute to its potential applications in medicinal chemistry .
5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. This heterocyclic system occurs naturally in alkaloids and has been synthetically optimized for diverse therapeutic applications. Clinically used THIQ derivatives include:
Table 1: Clinically Utilized THIQ-Based Therapeutics | Drug Name | Therapeutic Category | Key Structural Features | Clinical Applications | |---------------|---------------------------|----------------------------|---------------------------| | Praziquantel | Anthelmintic | Cyclohexylcarbonyl group | Schistosomiasis treatment | | Quinapril | Cardiovascular | Biphenylalanine mimic | Hypertension management | | Trabectedin | Antineoplastic | Pentacyclic tetrahydroisoquinoline | Metastatic soft tissue sarcoma | | Apomorphine | Neurological | Catechol-containing THIQ | Parkinson's disease rescue therapy | | Solifenacin | Antimuscarinic | Quinuclidine-substituted THIQ | Overactive bladder syndrome |
The synthetic versatility of the THIQ core enables extensive structural modifications. The Pictet-Spengler condensation and Bischler-Napieralski cyclization remain fundamental methods for constructing this scaffold, allowing efficient generation of stereochemically diverse analogs [1]. These synthetic approaches have evolved to include asymmetric variants using chiral auxiliaries like (1R,2S,5R)-(−)-menthyl-(S)-p-toluene sulfinate and catalysts such as (R)-TRIP [1], enabling the production of enantiopure compounds critical for optimizing target interactions and minimizing off-target effects.
The strategic incorporation of fluorine atoms into pharmaceutical compounds addresses urgent therapeutic challenges posed by drug-resistant pathogens and complex neurological disorders. Approximately 20-30% of current pharmaceuticals contain fluorine, reflecting its critical role in modern drug design [1] [5]. For infectious diseases like Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei rhodesiense, current treatments face significant limitations:
Fluorinated THIQ derivatives address these limitations through enhanced blood-brain barrier penetration and increased metabolic stability. In neurological disorders, the κ opioid receptor has emerged as a promising target for depression, addiction, and chronic pain. Compound 4-Me-PDTic exemplifies fluorinated THIQs designed for CNS activity, exhibiting picomolar κ opioid receptor antagonism (Ke = 0.37 nM) with 645-fold selectivity over μ receptors [7]. Its calculated CNS multiparameter optimization score and favorable log BB predict efficient brain penetration, confirmed in rodent pharmacokinetic studies [7].
Table 2: Fluorinated THIQs in Development for Challenging Diseases | Compound | Disease Target | Key Fluorination Pattern | Reported Advantages | |--------------|--------------------|-----------------------------|--------------------------| | 5,6,7-Trifluoro-THIQ | Protozoal infections | 5,6,7-Trifluoro substitution | Enhanced lipophilicity and membrane penetration | | 4-Me-PDTic | CNS disorders | Non-fluorinated core with fluorinated substituents | Ke = 0.37 nM at κ opioid receptor | | VPC-13789 | Prostate cancer | Trifluorinated indole component | BF3 site inhibition with oral bioavailability | | 7-Trifluoromethyl-THIQ | Neurological research | 7-CF3 substitution | Chemical stability for prolonged CNS activity |
The 5,6,7-trifluoro substitution pattern on the THIQ scaffold confers distinct physicochemical advantages critical for drug-receptor interactions. This trifluoro configuration significantly alters electronic distribution, lipophilicity, and metabolic stability:
Electronic Effects:
Physicochemical Properties:
Metabolic Advantages:
Synthetic Accessibility:
The trifluoro configuration creates a complementary surface for engaging hydrophobic binding pockets in biological targets. This is exemplified in κ opioid antagonist design, where fluorinated THIQs achieve subnanomolar affinity through optimized van der Waals contacts within the orthosteric binding site [7]. Similarly, in antitrypanosomal applications, fluorinated THIQs demonstrate enhanced activity against T. b. rhodesiense due to improved parasite membrane penetration and resistance to metabolic deactivation [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9